Camphor monobromide
Overview
Description
Camphor monobromide, also known as 3-bromocamphor, is a brominated derivative of camphor. It is a white crystalline solid with a characteristic camphor-like odor. This compound is used in various applications, including medicinal and industrial uses, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphor monobromide can be synthesized through the bromination of camphor. One common method involves the use of a mixture of potassium bromide and potassium bromate in the presence of sulfuric acid and acetic acid at elevated temperatures . Another method uses hydrobromic acid and hydrogen peroxide as the oxidant .
Industrial Production Methods: In industrial settings, the bromination of camphor is often carried out on a multi-gram scale using environmentally friendly methods. For example, the use of potassium bromide and potassium bromate in the presence of acid or with hydrobromic acid and hydrogen peroxide as the oxidant . These methods are preferred due to their high atom efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: Camphor monobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form camphorquinone.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents such as dimethyl sulfoxide and sodium carbonate are used for the oxidation of this compound to camphorquinone.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: The major product is camphorquinone.
Scientific Research Applications
Camphor monobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: this compound has been used in the treatment of conditions such as spermatorrhea.
Mechanism of Action
Camphor monobromide can be compared with other brominated camphor derivatives, such as 3,3-dibromocamphor and 6-bromocamphor . These compounds share similar chemical structures but differ in the position and number of bromine atoms. The unique position of the bromine atom in this compound gives it distinct chemical and biological properties.
Comparison with Similar Compounds
- 3,3-Dibromocamphor
- 6-Bromocamphor
- Camphorquinone
Camphor monobromide stands out due to its specific bromination pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUMDNKHJLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=O)C2Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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